molecular formula C9H8N2 B1618385 1-Methylphthalazine CAS No. 5004-46-6

1-Methylphthalazine

Cat. No. B1618385
CAS RN: 5004-46-6
M. Wt: 144.17 g/mol
InChI Key: VXDPPGNAYZJZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylphthalazine is a chemical compound with the molecular formula C9H8N2 . It is a derivative of phthalazine, which is a class of compounds containing a phenazine ring structure .


Molecular Structure Analysis

The molecular structure of 1-Methylphthalazine consists of a phthalazine ring with a methyl group attached. The molecular weight of 1-Methylphthalazine is 144.173 Da .

Scientific Research Applications

Herbicidal Applications

1-Methylphthalazine derivatives have been explored for their potential use as herbicides. In a study, 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives exhibited significant herbicidal activities in postemergence treatments against various weeds, demonstrating their potential as a new lead structure for herbicide development (Li et al., 2006).

Antifungal Applications

Some 1-Methylphthalazine derivatives have shown promising antifungal properties. Specifically, a compound synthesized as a derivative exhibited remarkable activity against strains of dermatophytes and Cryptococcus neoformans, indicating the potential for developing new antifungal agents (Derita et al., 2013).

Synthesis Methodologies

Intramolecular heterocyclization techniques have been used to synthesize various methylphthalazin-1-one derivatives. This process has been pivotal in creating diverse compounds for further research and application in different fields (Mikhailovskaya & Vasilevsky, 2010).

Anticancer Activities

1,4-Disubstituted phthalazines have been designed and synthesized for their potential use in cancer treatment. Some of these compounds showed higher activity than cisplatin in in vitro tests against cancer cell lines, indicating their potential as novel anticancer agents (Li et al., 2006).

Anticonvulsant Properties

Novel substituted 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones have been synthesized and evaluated for their anticonvulsant activity. Some of these derivatives showed more efficacy than known noncompetitive AMPA receptor antagonists, suggesting their potential use in treating seizures (Grasso et al., 2000).

Multiple Sclerosis Treatment

1-Methylphthalazine derivatives have been explored as active-site inhibitors of sphingosine 1-phosphate lyase, with potential applications in treating multiple sclerosis. These compounds have shown significant effectiveness in reducing peripheral T cell numbers and protection in a rat model of multiple sclerosis (Weiler et al., 2014).

Antimicrobial Activity

Various 1-Methylphthalazine derivatives have been synthesized and identified to possess antimicrobial activities. The exploration of these compounds has been significant in the search for new antimicrobial agents (El-Hashash et al., 2012).

Neuroprotective Actions

Research has explored the neuroprotective actions of methylene blue and its derivatives, including phenothiazine-based structures. These studies provide insights into potential therapeutic applications in neurodegenerative diseases (Poteet et al., 2012).

JAK1 Inhibition for Disease Treatment

Novel 1-anilino-4-phenylphthalazine derivatives have been claimed for their use as JAK1 inhibitors, showing potential for the treatment of cancer, inflammatory, and autoimmune diseases. This presents a novel scaffold for JAK inhibitors (Norman, 2012).

Safety And Hazards

While specific safety data for 1-Methylphthalazine is not available, similar compounds like 1-Chloro-4-methylphthalazine are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-methylphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-9-5-3-2-4-8(9)6-10-11-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDPPGNAYZJZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343321
Record name 1-Methylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylphthalazine

CAS RN

5004-46-6
Record name 1-Methylphthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5004-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylphthalazine
Reactant of Route 2
Reactant of Route 2
1-Methylphthalazine
Reactant of Route 3
Reactant of Route 3
1-Methylphthalazine
Reactant of Route 4
Reactant of Route 4
1-Methylphthalazine
Reactant of Route 5
Reactant of Route 5
1-Methylphthalazine
Reactant of Route 6
1-Methylphthalazine

Citations

For This Compound
47
Citations
EFM Stephenson - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… 1-Methylphthalazine has been prepared by catalytic dechlorination of 1-chloro-4-… After exploratory work summarised below 1-methylphthalazine was converted into N-( 1-…
Number of citations: 0 0-pubs-rsc-org.brum.beds.ac.uk
S Wake, Y Takayama, Y Otsuji, E Imoto - Bulletin of the Chemical …, 1974 - journal.csj.jp
… 1-Methylphthalazine (3) was prepared by the method of Popp and Wefer;9 NMR (CCl,) ö 2.87 (3H, s, –CH,), 7.55–8.00 (4H, m, benzoaromatic H), and 9. 12 ppm (1H, s, –CH=N–); …
Number of citations: 13 www.journal.csj.jp
E OISHI, N TAIDO, K IwAMoTo… - Chemical and …, 1990 - jstage.jst.go.jp
The I-substituted phthalazines 6 underwent inverse-electron-demand Diels–Alder reaction with the enamines 3 and ynamines 9, resulting in the formation of 1-substituted naphthalenes. …
Number of citations: 29 www.jstage.jst.go.jp
M Uchida, E Ôishi, T Higashino… - Journal of the Mass …, 1977 - jstage.jst.go.jp
MS of I were shown in Table1. Observed metastable peaks were in Table2. The principal fragmentations were shown in Scheme1to8. The asterisk under the arrow in Scheme denoted …
Number of citations: 6 www.jstage.jst.go.jp
RM Acheson, MW Foxton - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… Dimethyl acetylenedicarboxylate in acetonitrile with pyridazine, 3-methylpyridazine, and 1 -methylphthalazine gave pyrido[l,2-6] pyridazines, with smaller amounts of related pyrrofo[l,2-b…
Number of citations: 16 0-pubs-rsc-org.brum.beds.ac.uk
A Mobinikhaled, N Foroughifar… - Synthesis and Reactivity …, 2007 - Taylor & Francis

Preparation and characterization of a number of CoIII and CrIII complexes containing one heterocyclic ligand was reported. The complexes [(NH3

A Hirsch, DG Orphanos - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
… Additional support for I1 was obtained by the fact that the organic peroxide, on reduction with NaISO3, was quantitatively converted into the lcnon-n 1-methylphthalazine (111) (I). The …
Number of citations: 1 cdnsciencepub.com
A Hisrch, DG Orphanos - Journal of Heterocyclic Chemistry, 1966 - Wiley Online Library
… The mixture of autoxidation products from which 1-methylphthalazine was anticipated, … 1-Methylphthalazine was isolated as a white crystalline product melting at 71-72" (reported …
RP Linstead, EG Noble - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… In our hands the product from the reduction of 4-chloro-1-methylphthalazine by both of … The reduction of 4-chloro-1-methylphthalazine by metal and acid therefore gives methyldih …
Number of citations: 14 0-pubs-rsc-org.brum.beds.ac.uk
M Caproşu, M Ungureanu, N Stavri… - … Medico-chirurgicala a …, 1986 - europepmc.org
… Action of p-methoxyphenacyl bromide on 1-methylphthalazine]. - Abstract - Europe PMC … Action of p-methoxyphenacyl bromide on 1-methylphthalazine]. …
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.